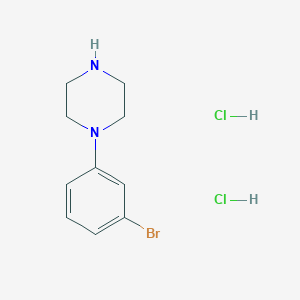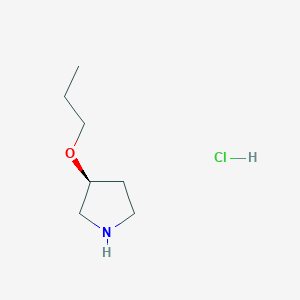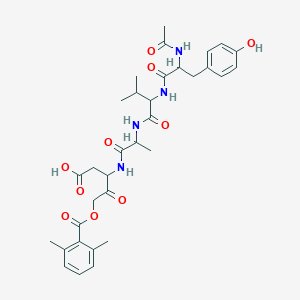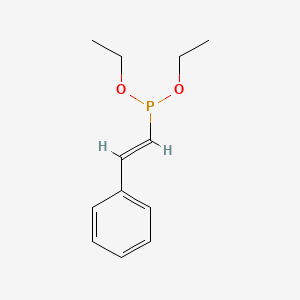
1-(3-Bromo-phenyl)-piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperazine ring, which is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-piperazine dihydrochloride typically involves the reaction of 3-bromoaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-phenyl)-piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-phenyl)-piperazine: Similar in structure but with the bromine atom in the para position.
1-(3-Chloro-phenyl)-piperazine: Contains a chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: A more complex derivative with additional functional groups.
Uniqueness: 1-(3-Bromo-phenyl)-piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H15BrCl2N2 |
|---|---|
Molekulargewicht |
314.05 g/mol |
IUPAC-Name |
1-(3-bromophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H |
InChI-Schlüssel |
GOKRWMFRRATYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)

![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)



![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
![1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12277229.png)
![1-Methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B12277230.png)
